N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride
Overview
Description
N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C12H17F3N2O and a molecular weight of 262.27 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride typically involves the reaction of N,N-dimethylethylenediamine with 2-(trifluoromethoxy)benzyl chloride under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol , and may require the use of a catalyst to facilitate the reaction . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors , leading to modulation of their activity . The compound may act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction . The pathways involved in its mechanism of action are typically studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride can be compared with similar compounds, such as:
N,N-Dimethyl-2-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but differs in its overall structure and properties.
N,N-Dimethyl-N’-[2-(trifluoromethyl)benzyl]-ethane-1,2-diamine: This compound is structurally similar but lacks the trifluoromethoxy group, which may affect its reactivity and applications.
The uniqueness of N,N-Dimethyl-N’-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N',N'-dimethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O.2ClH/c1-17(2)8-7-16-9-10-5-3-4-6-11(10)18-12(13,14)15;;/h3-6,16H,7-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLWBIFYHKEKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1OC(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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